molecular formula C10H6FNO B8763724 6-Fluoroquinoline-5-carbaldehyde

6-Fluoroquinoline-5-carbaldehyde

Cat. No. B8763724
M. Wt: 175.16 g/mol
InChI Key: CAHODVZFGPHEEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoroquinoline-5-carbaldehyde is a useful research compound. Its molecular formula is C10H6FNO and its molecular weight is 175.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H6FNO

Molecular Weight

175.16 g/mol

IUPAC Name

6-fluoroquinoline-5-carbaldehyde

InChI

InChI=1S/C10H6FNO/c11-9-3-4-10-7(8(9)6-13)2-1-5-12-10/h1-6H

InChI Key

CAHODVZFGPHEEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2C=O)F)N=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of DIPA (1.1 mL, 7.75 mmol)) in THF (820 mL) cooled to −78° C., was added n-BuLi (2.5N in hexanes, 3 mL). The mixture was stirred 5 minutes at this temperature and was warmed in an ice-bath. After 10 min, the mixture was cooled down to −78° C. and a solution of 3-fluoro-6-methoxy-quinoline (see WO 2005/054232; 0.95 g, 6.46 mmol) in THF (8+2 mL rinse) was added. The reaction proceeded for 4 h. DMF (0.75 mL, 9.68 mmol) was added. The mixture was stirred 30 min at −78° C. The mixture was warmed to rt, stirred further 30 min and water (20 mL) was added. The two layers were decanted. The aq. layer was extracted with EA (2×50 mL). The combined org. layers were washed with brine, dried over Na2SO4, filtered and concentrated to dryness. The residue was chromatographed (Hept-EA 1-1) to afford first the starting material and then the expected aldehyde (0.17 g) as a 2-1 mixture with its regioisomer.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0.95 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.75 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
[Compound]
Name
aldehyde
Quantity
0.17 g
Type
reactant
Reaction Step Five
Name
Quantity
820 mL
Type
reactant
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.